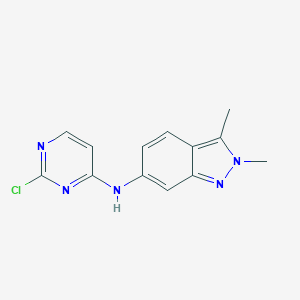

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine

説明

“N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine” is a chemical compound with the CAS Number: 444731-74-2. It has a molecular weight of 273.72 .

Molecular Structure Analysis

The molecular formula of this compound is C13H12ClN5 . The InChI Code is 1S/C13H12ClN5/c1-8-10-4-3-9 (7-11 (10)18-19 (8)2)16-12-5-6-15-13 (14)17-12/h3-7H,1-2H3, (H,15,16,17) and the InChI key is SCUMWVJJSLLWHQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It is stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 273.72 .科学的研究の応用

Pharmacologically Active Decorated Six-Membered Diazines

Field

Pharmacology and Medicinal Chemistry

Application

“N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine” is a type of diazine, a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), which constitutes a central building block for a wide range of pharmacological applications .

Method of Application

This compound was prepared by allowing N2,3-trimethyl-2H-indazol-6-amine to react with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hr. at temperature ranges between 25 and 30°C .

Results or Outcomes

Diazines are reported to exhibit a wide range of activities including antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Pyrimidine Derivatives in Therapeutic Disciplines

Application

Pyrimidine derivatives, including “N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . This “privileged scaffold” and its derivatives gain wide interest due to plentiful biological activities reported over the years .

Method of Application

The compound was prepared by allowing N-(4-((2-chloropyrimidin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide to react with 2,4-dichloropyrimidine in DMF, with K2CO3 added under N2 atmosphere. The reaction solution was stirred at 80 °C for 6 h .

Results or Outcomes

These versatile biological activities include modulation of myeloid leukemia (for example imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia), breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Pyrimidine Derivatives in Therapeutic Disciplines

Results or Outcomes

These versatile biological activities include modulation of myeloid leukemia (for example imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia) , breast cancer and idiopathic pulmonary fibrosis , antimicrobial , antifungal , antiparasitic , diuretic , antitumor , antifilarial , DNA topoisomerase II inhibitors , antitubercular agents , antimalarial and antiplasmodial , anti-inflammatory and analgesic activities , anti-HIV , cardiovascular agents and antihypertensive , antiulcer agents , hair disorders activities , calcium-sensing receptor antagonists, DPP-IV inhibitors , antidiabetic , potent adenosine A2a receptor agonistic or antagonist action , TLR8 or interferon beta (IFN-β) modulators , vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell , 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics , anticancer , key intermediate for Vitamin B1 , pyruvate dehydrogenase kinase inhibitors .

Safety And Hazards

特性

IUPAC Name |

N-(2-chloropyrimidin-4-yl)-2,3-dimethylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5/c1-8-10-4-3-9(7-11(10)18-19(8)2)16-12-5-6-15-13(14)17-12/h3-7H,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUMWVJJSLLWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469840 | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine | |

CAS RN |

444731-74-2 | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-CHLOROPYRIMIDIN-4-YL)-2,3-DIMETHYL-2H-INDAZOL-6-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YT24FD2GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)